2-chloro-N-cyclooctylacetamide
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Description
2-Chloro-N-cyclooctylacetamide (2-Chloro-N-C8) is a cyclic amide derivative of cyclooctylacetamide, which is an aryl amide with a cyclic structure. It is a colorless, odorless, and water-soluble organic compound with a molecular formula of C10H17ClN2O. 2-Chloro-N-C8 is an important synthetic intermediate in the pharmaceutical and agrochemical industries, and it has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds.
Scientific Research Applications
Anticancer Properties
Arylacetamides, a group that includes compounds similar to 2-chloro-N-cyclooctylacetamide, have been investigated for their anticancer potential. One study evaluated the antiproliferative activity of 2-Chloro-N-arylacetamides against human cancer cells, showing cytotoxic action on tumor lines without affecting human erythrocytes. These compounds also exhibited in vivo anticancer effects in xenograft mice models, suggesting their potential as cost-effective alternatives for cancer treatment (Ferreira et al., 2019).
Synthesis and Docking Studies
2-Cyano-N-arylacetamide reagents have been utilized for synthesizing various nitrogenous heterocycles with potential as antimicrobial agents. Molecular docking studies identified some of these compounds as promising candidates due to their interaction with microbial targets, highlighting the versatility of chloroacetamide derivatives in drug design (Ewies & Abdelsalaam, 2020).
Antiviral and Antiapoptotic Effects
Research into novel anilidoquinoline derivatives, structurally related to chloroacetamides, demonstrated significant antiviral and antiapoptotic effects, especially in the context of Japanese encephalitis. These compounds reduced viral load and increased survival rates in infected mice, providing a basis for the development of new antiviral drugs (Ghosh et al., 2008).
Analgesic Activity
Some novel 2-chloro-N,N-diphenylacetamide derivatives have been synthesized and evaluated for their analgesic activity. Molecular docking studies on COX-1 and COX-2 enzymes, along with in vivo evaluations, have shown significant analgesic responses, suggesting these compounds as potential lead compounds for pain management (Kumar et al., 2019).
Selective Deacylation
A study on the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2 has revealed a method with advantages such as excellent yields, short reaction times, and convenient workup. This method could potentially be applied to a variety of substrates, including those related to 2-chloro-N-cyclooctylacetamide, highlighting its utility in synthetic chemistry (Wang et al., 2011).
properties
IUPAC Name |
2-chloro-N-cyclooctylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c11-8-10(13)12-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBJQCMYTNHWPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405477 |
Source
|
Record name | 2-chloro-N-cyclooctylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclooctylacetamide | |
CAS RN |
379255-43-3 |
Source
|
Record name | 2-chloro-N-cyclooctylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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